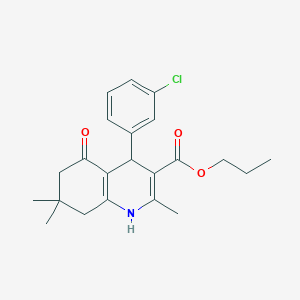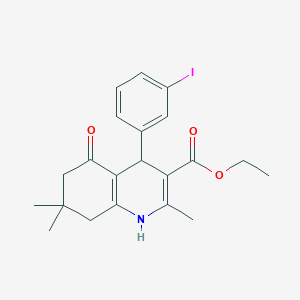
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of compounds known as piperidine derivatives and has been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications, including its anticancer, antipsychotic, and anticonvulsant activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antipsychotic research, this compound has been shown to exhibit antipsychotic effects in animal models of schizophrenia. In anticonvulsant research, this compound has been found to reduce seizures in animal models of epilepsy.
Mécanisme D'action
The mechanism of action of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to bind to dopamine and serotonin receptors in the brain, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antipsychotic research, this compound has been found to reduce dopamine and serotonin levels in the brain, which may contribute to its antipsychotic effects. In anticonvulsant research, this compound has been found to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea. One area of research is the development of more potent and selective analogs of this compound for use in cancer and antipsychotic therapy. Another area of research is the identification of the specific enzymes and receptors targeted by this compound, which may provide insights into its mechanism of action. Additionally, research is needed to investigate the potential toxicity of this compound and its analogs and to develop strategies to minimize any adverse effects.
Méthodes De Synthèse
The synthesis of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea involves the reaction of 1-benzoyl-4-piperidone with 3-chloroaniline in the presence of urea and a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity. This synthesis method has been optimized to produce this compound on a large scale and has been used in numerous research studies.
Propriétés
IUPAC Name |
1-(1-benzoylpiperidin-4-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-7-4-8-17(13-15)22-19(25)21-16-9-11-23(12-10-16)18(24)14-5-2-1-3-6-14/h1-8,13,16H,9-12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKQFSGKBWNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)



![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)

![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)


![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)